N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide
Description
This compound belongs to a class of heterocyclic molecules featuring a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxido) and substituted with a 4-nitrophenyl moiety at position 2 and a 2-(trifluoromethyl)benzamide group at position 2. Its synthesis likely follows methodologies analogous to those described in , involving sequential nucleophilic additions, cyclizations, and alkylation reactions. Key structural features include:
- Thieno[3,4-c]pyrazole scaffold: Provides rigidity and planar geometry, facilitating interactions with biological targets.
- Sulfone group (5,5-dioxido): Enhances solubility and hydrogen-bonding capacity.
- Trifluoromethylbenzamide moiety: Contributes to lipophilicity and resistance to enzymatic degradation.
Spectroscopic characterization (IR, $^1$H-NMR, $^13$C-NMR) would confirm functional groups, such as the absence of C=O stretches (indicative of cyclization) and presence of C=S or NH vibrations, as seen in related compounds .
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O5S/c20-19(21,22)15-4-2-1-3-13(15)18(27)23-17-14-9-32(30,31)10-16(14)24-25(17)11-5-7-12(8-6-11)26(28)29/h1-8H,9-10H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXADTWAPSWNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C20H18F3N3O4S
- Molecular Weight : 415.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl and trifluoromethyl groups are crucial for its binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways involved in inflammation, cancer progression, and other diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes linked to inflammatory responses.
- Antioxidant Activity : Similar thienopyrazole derivatives have shown potential as antioxidants, suggesting that this compound may also protect cells from oxidative stress .
- Antimicrobial Properties : Compounds in the thienopyrazole class have demonstrated antimicrobial activity against various pathogens .
Biological Activity
The biological activities of this compound include:
- Antioxidant Activity : Research indicates that thienopyrazole compounds can mitigate oxidative damage in cells. In studies involving fish erythrocytes exposed to toxic substances like 4-nonylphenol, these compounds reduced cellular damage significantly .
- Anti-inflammatory Effects : Thienopyrazole derivatives have been shown to inhibit inflammatory pathways. For instance, they can selectively inhibit phosphodiesterase enzymes associated with allergic and inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that similar compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
Case Studies
-
Erythrocyte Protection Study :
- In a study assessing the effects of thienopyrazole compounds on Nile fish (Clarias gariepinus), it was found that these compounds significantly reduced the percentage of altered erythrocytes when compared to controls exposed to toxins. This highlights their potential as protective agents against environmental toxins .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thienopyrazole Compound 12 ± 1.03 - In Vitro Antimicrobial Activity :
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits inhibitory activity against various kinases implicated in cancer progression. Notable targets include:
- FLT3 : Associated with acute myeloid leukemia.
- JAK2 : Involved in hematopoiesis and immune response.
- Aurora B : Plays a crucial role in mitosis.
Studies have demonstrated that the compound can inhibit cell proliferation in cancer cell lines by modulating these kinases' activity .
Enzyme Inhibition
The compound's mechanism of action involves binding to specific enzymes, potentially leading to:
- Inhibition of cell signaling pathways : This can affect processes such as inflammation and cell growth.
- Modulation of receptor activity : Enhancing or inhibiting receptor-mediated responses can have therapeutic implications .
Anti-inflammatory Potential
Preliminary studies suggest that compounds similar to N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide may exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Nitration : Introduction of the nitrophenyl group.
- Amidation : Formation of the benzamide derivative.
- Cyclization : Creation of the thieno[3,4-c]pyrazole ring .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of this compound against FLT3-positive leukemia cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and JAK2. The study utilized biochemical assays to confirm that the compound effectively inhibited JAK2 activity in vitro, leading to decreased downstream signaling associated with inflammation and tumor growth .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related derivatives (Table 1), focusing on substituent effects and scaffold modifications:
Table 1: Key Structural Comparisons
Key Observations :
Bioisosteric Replacements : The trifluoromethyl group in the target compound may serve as a bioisostere for chloro or methoxy groups (e.g., in ’s derivatives), balancing lipophilicity and metabolic stability .
Sulfone vs. Thioether : The sulfone group in the target compound improves solubility compared to thioether-containing analogs (e.g., ’s S-alkylated triazoles), which may favor pharmacokinetic profiles .
Tautomerism and Stability
Similar to compounds [7–9] in , the thieno[3,4-c]pyrazole core may exhibit tautomerism (thione vs. thiol forms). However, spectral data (absence of νS-H bands in IR) suggest the target compound predominantly adopts the thione tautomer, stabilizing the ring system and optimizing intermolecular interactions .
Fragment-Based Design Considerations
’s discussion of fragment-based drug design (FBDD) suggests that the target compound’s trifluoromethylbenzamide group could originate from fragment optimization, replacing bulkier or less stable moieties (e.g., ’s chromen-2-yl derivatives) to improve target affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
